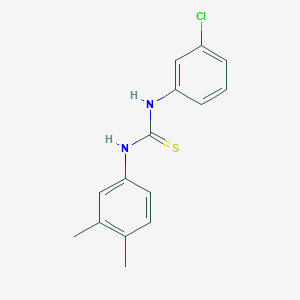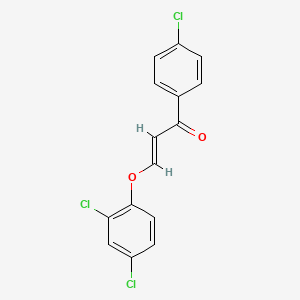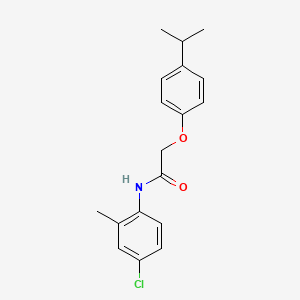![molecular formula C16H17N3O B5766331 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth, proliferation, and differentiation.
作用機序
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile acts as a competitive inhibitor of the ATP binding site of EGFR, preventing the phosphorylation of the receptor and downstream signaling events. It has been shown to be selective for EGFR over other members of the ErbB family, such as HER2 and HER3. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile also inhibits the autophosphorylation of other tyrosine kinases, such as c-Src and Abl, at higher concentrations.
Biochemical and physiological effects:
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It also induces cell cycle arrest and apoptosis in these cells. In addition, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile has been shown to inhibit angiogenesis and tumor invasion, and to sensitize cancer cells to chemotherapy and radiotherapy. However, it has also been reported to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may limit its therapeutic potential.
実験室実験の利点と制限
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile is a well-characterized and widely used tool compound in scientific research. It has high potency and selectivity for EGFR, and its mechanism of action is well understood. However, its low solubility in aqueous solutions and its off-target effects on other signaling pathways may limit its use in certain experimental settings. In addition, the cost of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile may be a factor to consider when designing experiments.
将来の方向性
There are several future directions for the use of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile in scientific research. One area of interest is the development of combination therapies using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile and other targeted inhibitors to overcome resistance to EGFR inhibition in cancer cells. Another area of interest is the investigation of the role of EGFR signaling in other biological processes, such as wound healing and tissue regeneration. Finally, the development of more potent and selective inhibitors of EGFR, based on the structure of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile, may lead to new therapeutic options for cancer patients.
合成法
The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile involves several steps, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with indole-3-carbonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with trifluoroacetic acid. The yield of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile is typically around 40-50%, and the purity can be further improved by column chromatography.
科学的研究の応用
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile has been widely used as a tool compound in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile has also been used to investigate the signaling pathways downstream of EGFR, such as the MAPK and PI3K/Akt pathways, and to identify potential targets for cancer therapy.
特性
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-10-13-11-19(15-7-3-2-6-14(13)15)12-16(20)18-8-4-1-5-9-18/h2-3,6-7,11H,1,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIGQAVTYQGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)

![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)

![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)